
4-Methoxy-4-vinyltetrahydro-2h-pyran
Overview
Description
4-Methoxy-4-vinyltetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran typically involves the reaction of 4-methoxytetrahydro-2H-pyran with a vinylating agent under specific conditions. One common method is the use of vinyl magnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-vinyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry
4-Methoxy-4-vinyltetrahydro-2H-pyran serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions:
- Synthesis of Derivatives : It can be modified to create derivatives with enhanced properties or functionalities.
- Polymerization : The compound can participate in polymerization reactions, leading to the formation of novel materials with specific characteristics.
Biology
Research has indicated potential biological activities associated with this compound:
- Biological Activity : Studies are ongoing to evaluate its interactions with biomolecules, which may lead to the discovery of new therapeutic agents.
- Mechanism of Action : The compound may act as a ligand that binds to specific enzymes or receptors, modulating their activity and influencing biological pathways.
Medicine
The compound is being explored for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties : Investigations are underway to assess its potential as an antimicrobial agent against various pathogens .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials:
- Chemical Synthesis : It is employed in synthesizing various industrial chemicals and intermediates.
- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific performance characteristics .
Case Study 1: Biological Evaluation
A study published in PMC evaluated derivatives of this compound for their anti-inflammatory properties. The findings indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, suggesting potential for development into new therapeutic agents .
Case Study 2: Polymer Synthesis
Research highlighted the utilization of this compound as a precursor in polymer synthesis. The study demonstrated successful polymerization reactions leading to materials with desirable mechanical properties, showcasing the compound's industrial relevance .
Mechanism of Action
The mechanism of action of 4-Methoxy-4-vinyltetrahydro-2H-pyran involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxytetrahydro-2H-pyran: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4-Vinyltetrahydro-2H-pyran: Lacks the methoxy group, affecting its solubility and reactivity.
Tetrahydro-2H-pyran: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
4-Methoxy-4-vinyltetrahydro-2H-pyran is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Biological Activity
4-Methoxy-4-vinyltetrahydro-2H-pyran (C8H14O2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a six-membered ring with one oxygen atom, characterized by the presence of both methoxy and vinyl groups. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors. This interaction can modulate the activity of these biological targets, influencing various physiological processes. The exact pathways involved depend on the biological system being studied.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In studies involving related compounds, certain derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. For instance, derivatives of pyranones related to this compound have demonstrated significant antimalarial activity with IC50 values below 10 μM .
Synthesis and Evaluation
A significant study synthesized a library of 4-methoxy-6-styryl-pyran-2-ones to evaluate their biological activities. Among these compounds, several exhibited potent activity against P. falciparum and L. donovani, suggesting that modifications in the pyran structure can enhance biological efficacy. The selectivity indices (SI) for some compounds were notably high, indicating favorable therapeutic profiles .
Comparative Analysis
To understand the uniqueness of this compound, a comparison was made with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Methoxytetrahydro-2H-pyran | Lacks vinyl group | Reduced reactivity |
4-Vinyltetrahydro-2H-pyran | Lacks methoxy group | Altered solubility |
Tetrahydro-2H-pyran | Parent compound without substituents | Basic building block in synthesis |
The presence of both methoxy and vinyl groups in this compound confers distinct chemical properties that enhance its potential as a bioactive compound.
Properties
IUPAC Name |
4-ethenyl-4-methoxyoxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(9-2)4-6-10-7-5-8/h3H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWQUYASVURGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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